molecular formula C22H16O3 B154739 (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide CAS No. 132832-27-0

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Cat. No.: B154739
CAS No.: 132832-27-0
M. Wt: 328.4 g/mol
InChI Key: GZHHSQMUVHHNOY-CLAROIROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple aromatic rings and an epoxide group. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed

Scientific Research Applications

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is extensively studied for its role in carcinogenesis. It forms DNA adducts, which can lead to mutations and cancer. This compound is used in research to understand the mechanisms of chemical carcinogenesis and to develop potential therapeutic interventions .

Mechanism of Action

The compound exerts its effects by forming DNA adducts through its epoxide group. These adducts can cause mutations during DNA replication, leading to carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, particularly adenine and guanine .

Comparison with Similar Compounds

Similar Compounds

  • 7,12-Dimethylbenz(a)anthracene
  • Dibenzo(a,l)pyrene
  • Benzo(a)pyrene

Uniqueness

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure, which includes a fjord region that influences its reactivity and interaction with DNA. This structural feature distinguishes it from other polycyclic aromatic hydrocarbons and contributes to its potent carcinogenic properties .

Properties

CAS No.

132832-27-0

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol

InChI

InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1

InChI Key

GZHHSQMUVHHNOY-CLAROIROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O

SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O

119479-44-6
132832-27-0

Synonyms

enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer
benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer
benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer
BgC-diol-epoxide
syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Origin of Product

United States

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